3-(1-benzothiophen-2-yl)-6-chloropyridazine
Overview
Description
3-(1-Benzothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that features a benzothiophene moiety fused with a chloropyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols followed by chlorination and subsequent coupling with pyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as Rhodium or Copper in Ullmann-type couplings is prevalent .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropyridazine moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(1-benzothiophen-2-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Known for its antimicrobial and antileishmanial activities.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Exhibits affinity towards serotonin receptors and potential antidepressant properties.
Uniqueness: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine stands out due to its unique combination of a benzothiophene and chloropyridazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C12H7ClN2S |
---|---|
Molecular Weight |
246.72 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)-6-chloropyridazine |
InChI |
InChI=1S/C12H7ClN2S/c13-12-6-5-9(14-15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H |
InChI Key |
DMHAOTJKABKQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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